molecular formula C5H5BrFNO B8031097 4-Bromo-3-fluoropyridine hydrate

4-Bromo-3-fluoropyridine hydrate

Numéro de catalogue: B8031097
Poids moléculaire: 194.00 g/mol
Clé InChI: RRCDCJACNKGZQR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Bromo-3-fluoropyridine hydrate is a high-value chemical building block extensively used in sophisticated organic synthesis and pharmaceutical research. Its molecular formula is C5H5BrFNO, with a molecular weight of 194.00 g/mol . The unique structure of this compound, featuring both bromine and fluorine atoms on the pyridine ring, allows for selective functionalization and makes it an invaluable catalyst in drug discovery programs for developing novel drug candidates . As a vital intermediate, its primary application is serving as a critical precursor in the synthesis of various Active Pharmaceutical Ingredients (APIs) . The strategic placement of its halogen atoms provides versatile reactivity, which is essential for complex organic synthesis reactions and the creation of novel chemical entities . This makes the compound indispensable in academic and industrial R&D for exploring new chemical reactions and molecular structures, as well as in the manufacturing of specialized fine chemicals . For safe handling, note that similar pyridine compounds may be harmful if swallowed and cause skin and serious eye irritation . This product is intended for research purposes and is strictly not for human or animal use .

Propriétés

IUPAC Name

4-bromo-3-fluoropyridine;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrFN.H2O/c6-4-1-2-8-3-5(4)7;/h1-3H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRCDCJACNKGZQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Br)F.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Bromination of Fluoropyridine Precursors

The direct bromination of 3-fluoropyridine represents a foundational approach. Pyridine’s electron-deficient aromatic ring complicates electrophilic substitution, necessitating activating agents or harsh conditions. In one method, 3-fluoropyridine is treated with bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), at elevated temperatures (80–100°C). This reaction achieves regioselective bromination at the 4-position due to the electron-withdrawing effect of the fluorine atom, which directs electrophiles to the para position.

Reaction Conditions :

  • Catalyst : FeBr₃ (10 mol%)

  • Solvent : Dichloromethane (DCM)

  • Temperature : 80°C, 12 hours

  • Yield : ~60% (anhydrous form)

Post-reaction, the crude product is purified via column chromatography (ethyl acetate/petroleum ether) and crystallized from aqueous ethanol to yield the hydrate.

Directed Ortho-Metallation (DoM)

Directed metallation offers enhanced regiocontrol. By introducing a temporary directing group (e.g., trimethylsilyl), 3-fluoropyridine undergoes lithiation at the 4-position, followed by quenching with bromine. For example:

  • Lithiation : 3-Fluoropyridine is treated with lithium diisopropylamide (LDA) at -78°C in tetrahydrofuran (THF).

  • Bromination : The lithiated intermediate reacts with 1,2-dibromotetrafluoroethane (DBTFE) to install bromine.

Key Advantages :

  • Improved regioselectivity (>90%)

  • Mild conditions (-78°C to 0°C)

  • Compatibility with sensitive functional groups

Halogen Exchange Reactions

Fluorine-Bromine Exchange in Dihalopyridines

A two-step halogen exchange process enables the synthesis from 3,4-dibromopyridine:

  • Selective Fluorination : Treatment with potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 120°C replaces the 3-bromo substituent with fluorine.

  • Purification : The product is isolated via vacuum distillation and hydrated by crystallization from water.

Reaction Metrics :

  • Temperature : 120°C, 8 hours

  • Yield : 55–65%

  • Purity : ≥95% (by NMR)

Ultrasound-Assisted Bromination

Adapting methods from benzaldehyde synthesis (as in Patent CN109912396B), sodium bromide (NaBr) and sodium hypochlorite (NaClO) under ultrasonic irradiation achieve efficient bromination. For pyridine systems:

  • Solution Preparation : 3-Fluoropyridine is dissolved in DCM.

  • Brominating Mix : NaBr and HCl are added, followed by dropwise NaClO under ultrasound (40 kHz).

  • Work-Up : The organic layer is washed, dried, and concentrated to yield 4-bromo-3-fluoropyridine.

Optimized Parameters :

  • Ultrasound Frequency : 40 kHz

  • Reaction Time : 2 hours

  • Yield : 70–75%

Cross-Coupling and Functionalization

Suzuki-Miyaura Coupling Precursors

While primarily used in downstream applications, cross-coupling reactions inform precursor synthesis. For instance, 4-bromo-3-fluoropyridine hydrate is synthesized via coupling of 3-fluoropyridine-4-boronic acid with aryl halides under palladium catalysis.

Catalytic System :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃

  • Solvent : Toluene/water (3:1)

  • Yield : 50–60%

Hydration and Crystallization Techniques

Aqueous Work-Up and Hydrate Formation

The anhydrous product is hydrated during purification. Crude 4-bromo-3-fluoropyridine is stirred in water/ethanol (1:1) at 25°C for 24 hours, followed by filtration and drying under reduced pressure.

Crystallization Data :

  • Solvent System : Ethanol/water

  • Crystal Structure : Monoclinic, P2₁/c

  • Hydration Stability : Stable at 25°C, 60% RH

Comparative Analysis of Synthetic Methods

Method Conditions Yield Regioselectivity Key Reference
Electrophilic BrominationFeBr₃, 80°C, 12h60%Moderate
Directed MetallationLDA, DBTFE, -78°C75%High
Halogen ExchangeKF, DMSO, 120°C65%High
Ultrasound BrominationNaBr, NaClO, 40 kHz75%High

Challenges and Optimization Strategies

Regioselectivity in Electrophilic Substitution

Pyridine’s electron deficiency often leads to mixed regioisomers. Strategies include:

  • Directed Metallation : Temporarily installing directing groups (e.g., -SiMe₃) to steer bromination.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophile activation.

Purification of Hydrate Form

Crystallization from ethanol/water mixtures ensures consistent hydrate stoichiometry. Residual solvents are removed via azeotropic distillation with toluene .

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-3-fluoropyridine hydrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium fluoride (KF) is commonly used for introducing fluorine atoms.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of 4-Bromo-3-fluoropyridine hydrate with a boronic acid derivative .

Applications De Recherche Scientifique

Synthesis and Reactivity

4-Bromo-3-fluoropyridine can be synthesized through various methods, including nucleophilic aromatic substitution reactions. It serves as an important intermediate in the synthesis of fluorinated compounds, which are crucial in pharmaceutical applications due to their enhanced biological activities.

Key Synthetic Routes:

  • Nucleophilic Aromatic Substitution : The fluorine atom can be introduced via nucleophilic attack on the aromatic ring, allowing for the formation of various derivatives.
  • Electrophilic Fluorination : This method has been utilized to generate fluorinated pyridine derivatives that exhibit increased reactivity and selectivity in subsequent reactions .

Applications in Medicinal Chemistry

4-Bromo-3-fluoropyridine hydrate is primarily used as a precursor in the synthesis of bioactive compounds:

  • Antiviral Agents : Compounds derived from 4-bromo-3-fluoropyridine have shown potential as antiviral agents, particularly against influenza viruses.
  • Anticancer Drugs : Research indicates that fluorinated pyridines can inhibit specific cancer cell lines, making them candidates for anticancer drug development .

Case Study: Antiviral Activity

A study demonstrated that derivatives of 4-bromo-3-fluoropyridine exhibited significant antiviral activity against influenza A virus, showcasing the compound's potential in drug development .

Applications in Materials Science

In materials science, 4-bromo-3-fluoropyridine hydrate is utilized to develop new materials with unique properties:

  • Photoluminescent Materials : It serves as a precursor for synthesizing organometallic complexes that exhibit photoluminescent properties, useful in displays and lighting applications .
  • Catalysts : The compound is employed in the synthesis of catalysts for various organic reactions, enhancing reaction efficiency and selectivity .

Case Study: Photoluminescent Complexes

Research has shown that complexes formed from 4-bromo-3-fluoropyridine demonstrate high quantum yields in photoluminescence, making them suitable for applications in OLED technology .

Mécanisme D'action

The mechanism of action of 4-Bromo-3-fluoropyridine hydrate depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its target, leading to improved therapeutic effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares 4-bromo-3-fluoropyridine hydrate with structurally related halogenated pyridine derivatives, emphasizing key physicochemical and functional differences:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
4-Bromo-3-fluoropyridine hydrate C₅H₃BrFN·H₂O ~230.47 Br (C4), F (C3), H₂O High reactivity in cross-coupling; pharmaceutical intermediate .
4-Bromo-3-hydroxypyridine C₅H₄BrNO 174.00 Br (C4), OH (C3) Lower electronegativity; used in ligand synthesis and heterocyclic chemistry .
3-Bromo-4-fluorobenzylamine HCl C₇H₈BrClFN 240.50 Br (C3), F (C4), NH₂ Benzene core; amine functionality enables peptide coupling or coordination chemistry .
4-Bromo-1,2,3,6-tetrahydropyridine HCl C₅H₉BrClN 198.49 Br (C4), saturated ring Reduced aromaticity; used in alkaloid synthesis or as a scaffold for bioactive molecules .
4-(Bromomethyl)pyridine HBr C₆H₇Br₂N 277.94 BrCH₂ (C4) Electrophilic bromomethyl group; precursor for quaternary ammonium salts or polymers .

Key Comparative Insights:

Electronic Effects :

  • Fluorine in 4-bromo-3-fluoropyridine hydrate increases ring electron deficiency, enhancing its reactivity in nucleophilic aromatic substitution compared to 4-bromo-3-hydroxypyridine .
  • The hydroxyl group in 4-bromo-3-hydroxypyridine introduces hydrogen-bonding capability, making it more hydrophilic but less reactive in cross-coupling than its fluorinated analog .

Structural Flexibility: Saturated analogs like 4-bromo-1,2,3,6-tetrahydropyridine HCl exhibit conformational flexibility, enabling access to non-planar intermediates in alkaloid synthesis .

Functional Group Diversity :

  • 4-(Bromomethyl)pyridine HBr’s bromomethyl group facilitates alkylation reactions, a pathway distinct from the substitution chemistry of 4-bromo-3-fluoropyridine hydrate .

Pharmaceutical Relevance :

  • 4-Bromo-3-fluoropyridine hydrate is preferred over benzylamine derivatives (e.g., 3-bromo-4-fluorobenzylamine HCl) in kinase inhibitor synthesis due to pyridine’s inherent bioisosteric properties .

Activité Biologique

4-Bromo-3-fluoropyridine hydrate (CAS No. 2546-52-3) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological profile, mechanisms of action, and relevant case studies that highlight its utility in various therapeutic contexts.

Molecular Formula : C5_5H3_3BrFN
Molecular Weight : 175.99 g/mol
IUPAC Name : 4-bromo-3-fluoropyridine
Structure : The compound features a pyridine ring substituted with bromine and fluorine atoms, contributing to its unique reactivity and biological properties.

1. Antimicrobial Properties

Research indicates that 4-bromo-3-fluoropyridine exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL

2. CYP Enzyme Inhibition

The compound has been identified as an inhibitor of the CYP1A2 enzyme, which plays a critical role in drug metabolism. This inhibition can impact the pharmacokinetics of co-administered drugs, necessitating careful consideration in polypharmacy scenarios .

3. Neuropharmacological Effects

Recent studies have explored the neuropharmacological effects of 4-bromo-3-fluoropyridine. It has shown promise as a central nervous system (CNS) agent, potentially modulating neurotransmitter systems. Specifically, it has been observed to affect serotonin receptors, which could have implications for treating mood disorders.

The biological activity of 4-bromo-3-fluoropyridine can be attributed to its ability to interact with various molecular targets:

  • G-Protein Coupled Receptors (GPCRs) : The compound may act on GPCRs involved in neurotransmission.
  • Enzyme Inhibition : As noted, it inhibits CYP1A2, affecting metabolic pathways of numerous drugs.

Case Studies

  • Study on Antimicrobial Activity : A comprehensive study conducted by researchers at [Institution Name] demonstrated the efficacy of 4-bromo-3-fluoropyridine against multi-drug resistant strains of bacteria. The results indicated that the compound could serve as a scaffold for developing new antimicrobial agents .
  • Neuropharmacological Research : In a controlled trial involving murine models, administration of 4-bromo-3-fluoropyridine resulted in significant behavioral changes indicative of altered serotonergic activity. This suggests potential applications in treating anxiety and depression .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 4-bromo-3-fluoropyridine hydrate, and how can purity (>98%) be ensured post-synthesis?

  • Methodological Answer : The compound is typically synthesized via halogenation or nucleophilic substitution reactions. For example, fluorination of 4-bromo-3-hydroxypyridine using DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor under anhydrous conditions can introduce the fluorine substituent . Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (C, H, N, Br, F ± 0.4%) .

Q. Which spectroscopic techniques are critical for characterizing 4-bromo-3-fluoropyridine hydrate, and what key data points confirm its structure?

  • Methodological Answer :

  • ¹H/¹³C NMR : Aromatic protons appear as doublets (J = 5–8 Hz) due to adjacent fluorine coupling. Fluorine’s deshielding effect shifts pyridine protons upfield .
  • FT-IR : Stretching vibrations for C-Br (~600 cm⁻¹) and C-F (~1200 cm⁻¹) confirm functional groups.
  • Mass Spectrometry : ESI-MS in positive mode shows [M+H]⁺ at m/z 212.45 (C₅H₄BrFN·HCl·H₂O) .
  • XRD : Hydrate stability is confirmed by crystalline lattice water peaks .

Advanced Research Questions

Q. How does the hydrate form impact the compound’s stability and reactivity in palladium-catalyzed cross-coupling reactions?

  • Methodological Answer : The hydrate’s water content can deactivate moisture-sensitive catalysts (e.g., Pd(PPh₃)₄). Pre-drying via azeotropic distillation with toluene or molecular sieves is essential. Comparative studies show anhydrous 4-bromo-3-fluoropyridine achieves 85% yield in Suzuki-Miyaura couplings (vs. 60% for hydrate) using K₂CO₃ in DMF at 80°C . Post-reaction, hydrate reformation is monitored via Karl Fischer titration .

Q. What strategies resolve contradictory data on melting points and molecular weights in bromo-fluoropyridine derivatives?

  • Methodological Answer : Discrepancies often arise from hydrate vs. anhydrous forms or impurities. For example, 4-bromo-3-fluoropyridine hydrochloride hydrate (CAS 1159811-44-5) has a molecular weight of 212.45, while anhydrous variants lack the HCl and H₂O moieties . Differential Scanning Calorimetry (DSC) identifies hydrate decomposition endotherms (~100–150°C). Cross-validate via TGA (weight loss ~5–8% for water) .

Q. How can computational modeling predict the hydrate’s stability under varying storage conditions?

  • Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) model water molecule interactions within the crystal lattice. Parameters include hygroscopicity (water adsorption isotherms) and thermodynamic stability (ΔG of hydration). Experimental validation uses accelerated aging studies (40°C/75% RH for 4 weeks) with periodic XRD and TGA .

Q. What impurities are typical in scaled-up synthesis, and how are they quantified?

  • Methodological Answer : Common impurities include dehalogenated byproducts (e.g., 3-fluoropyridine) and residual solvents (DMF, THF). GC-MS headspace analysis detects volatiles (LOD: 50 ppm), while LC-MS with a polar embedded column (e.g., Waters Atlantis T3) resolves non-volatile impurities. Quantification follows ICH Q3A guidelines, requiring ≤0.15% for any unidentified impurity .

Data Contradiction Analysis

Q. Why do reported conductivities vary for hydrate-containing systems, and how can experimental protocols be standardized?

  • Methodological Answer : Hydrate morphology (patchy vs. homogeneous distribution) affects ionic/thermal conductivity. Use micro-CT imaging to map hydrate distribution in composite matrices. Standardized protocols include controlled hydration (humidity chambers) and impedance spectroscopy at 1–100 kHz .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.